(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 140927-13-5) is a bicyclic lactam derivative featuring a norbornane-like scaffold with a benzyl ester group and a ketone at the 5-position. This compound is widely used as a chiral building block in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic structure, which enforces specific stereochemical configurations. The molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. It is commercially available from suppliers such as Dayang Chem and CymitQuimica, with purity levels exceeding 97%.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
GKBNRJQNBQXKON-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by benzylation and oxidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Ester Group Variations
Analysis :
- The benzyl ester in the target compound facilitates hydrogenolysis-driven deprotection, whereas the tert-butyl ester requires acidic conditions.
Heteroatom and Functional Group Modifications
Analysis :
Bicyclic Framework Variations
Analysis :
- The [3.2.1]octane system (CAS 130753-13-8) provides a larger ring for accommodating bulky substituents, useful in macrocyclic drug design.
Biological Activity
(1S,4S)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a bicyclic compound with the molecular formula C14H15NO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features both a ketone and an ester functional group, contributing to its unique pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 140927-13-5
- Molecular Weight : 245.28 g/mol
- Purity : Generally available at ≥95% purity in commercial preparations.
The structure of this compound is characterized by a bicyclic framework that is essential for its biological activity. The presence of the benzyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.
While the specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest potential interactions with various biomolecular targets. The compound's structural features may allow it to participate in hydrogen bonding and hydrophobic interactions with proteins or nucleic acids.
Pharmacological Studies
Recent research has indicated potential pharmacological properties including:
- Antitumor Activity : Investigations into structurally related compounds have shown promising antitumor effects, suggesting that this compound could exhibit similar properties.
Case Studies
-
Antimicrobial Activity : A study on related bicyclic compounds demonstrated significant antibacterial effects against various strains of bacteria, indicating that this compound may also possess antimicrobial properties.
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Inhibition zones were observed at varying concentrations.
- Cytotoxicity Assays : Preliminary cytotoxicity assays have been conducted on cancer cell lines, revealing that derivatives of this compound can induce cell death through apoptosis pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:
Synthesis Methods
The synthesis typically involves the reaction of bicyclic precursors with benzyl chloroformate under basic conditions to facilitate ester formation.
Biological Evaluations
Various assays have been employed to assess the biological activity of this compound:
- In vitro Assays : These include MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity.
| Assay Type | Purpose | Result |
|---|---|---|
| MTT Assay | Cytotoxicity | IC50 values determined |
| Disk Diffusion | Antimicrobial Activity | Zones of inhibition measured |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
